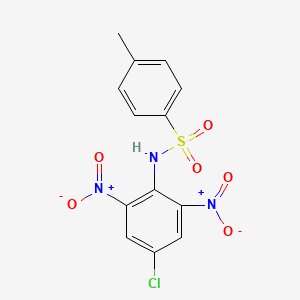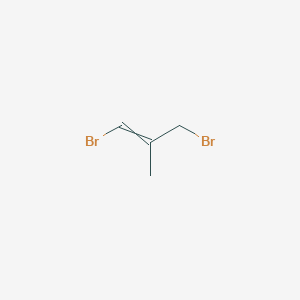![molecular formula C11H14O4 B13963507 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol](/img/structure/B13963507.png)
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol is an organic compound with a unique structure that includes a dihydrobenzo dioxin ring fused with a propane-1,3-diol moiety
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the condensation of a dihydrobenzo dioxin derivative with a propane-1,3-diol derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)propane-1,3-diol can be compared with similar compounds such as:
1-(2,3-Dihydrobenzo[b][1,4]dioxin-7-yl)propan-1-one: This compound has a similar dihydrobenzo dioxin structure but differs in the functional groups attached to the propane moiety.
(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(hydroxymethyl)piperidin-1-yl)methanone: This compound includes a piperidine ring, which imparts different chemical and biological properties.
Ethyl-4-[5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)isoxazole-3-yl]benzoate: This compound features an isoxazole ring, which can influence its reactivity and applications.
Properties
Molecular Formula |
C11H14O4 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)propane-1,3-diol |
InChI |
InChI=1S/C11H14O4/c12-6-5-8(13)11-7-14-9-3-1-2-4-10(9)15-11/h1-4,8,11-13H,5-7H2 |
InChI Key |
SAFKLHDTRITDAH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)

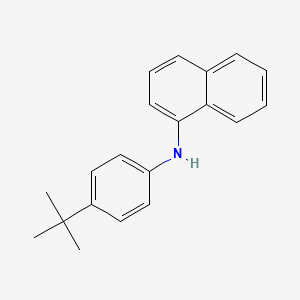
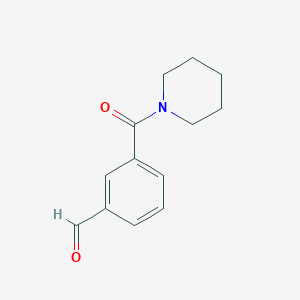
![5-Iodo-2-[(3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963440.png)
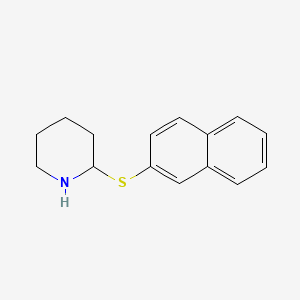
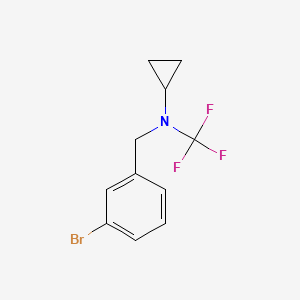
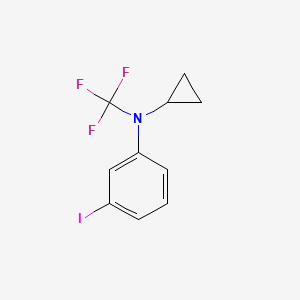

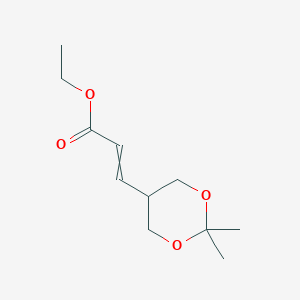
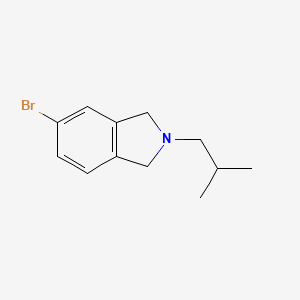
![7-Ethyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13963499.png)
